Malonic acid
Overview
Description
Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the chemical formula C3H4O4 . It is a white crystalline solid that is soluble in water and polar organic solvents . The name originates from the Greek word ‘malon’ meaning 'apple’ . It was first prepared in 1858 by the French chemist Victor Dessaignes via the oxidation of malic acid .
Molecular Structure Analysis
The molecular structure of malonic acid consists of three carbon atoms, four hydrogen atoms, and four oxygen atoms . The carboxylic acid groups on either end of the molecule make it a diprotic acid, meaning it can donate two protons .Chemical Reactions Analysis
Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In a well-known reaction, malonic acid condenses with urea to form barbituric acid . Malonic acid is frequently used as an enolate in Knoevenagel condensations or condensed with acetone to form Meldrum’s acid .Physical And Chemical Properties Analysis
Malonic acid is a white crystalline powder at room temperature and has a molar mass of 104.06 g/mol . It’s soluble in water, ethanol, and diethyl ether . This compound decomposes into acetic acid and carbon dioxide when heated . Its first pKa value is 2.83, and the second pKa is 5.69 .Scientific Research Applications
Reactive Extraction and Chemical Synthesis
Malonic acid plays a crucial role as a backbone reactant in synthesizing higher-order carboxylic compounds. An experimental study highlighted its extraction from biological routes, such as fermentation broths, demonstrating the compound's significance in biochemical processes and industrial applications. This study utilized Fourier Transform Infrared Spectroscopy to validate the reactive extraction process, emphasizing malonic acid's utility in chemical synthesis (Dhongde, De, & Wasewar, 2019).
Plant Metabolism and Environmental Interactions
Malonic acid has been identified in plants, such as lucerne and green wheat plants, where it functions as a competitive inhibitor of succinic dehydrogenase, playing a significant role in plant metabolism and environmental interactions. This finding underscores the compound's broader biological significance beyond human-centric applications (Bentley, 1952).
Soil and Microbial Dynamics
Research involving malonic acid has extended into soil science, where it was used to simulate the impact of organic acids in root exudates on soil respiration and microbial diversity. This study illuminated malonic acid's influence on soil organic matter and microbial community composition, highlighting its relevance in understanding soil and microbial ecosystem dynamics (Li, Feng, & Sun, 2022).
Materials Science and Engineering
In materials science, malonic acid has been explored for its effectiveness in cleaning stainless steel surfaces and in oxide dissolution, offering insights into its potential use in industrial maintenance and materials processing. The study compared malonic acid with oxalic acid, demonstrating its milder reactivity and suitability for specific decontamination purposes (Borghi, Alí, Morando, & Blesa, 1996).
Renewable Resources and Bioengineering
A novel aspect of malonic acid's application involves bioengineering, where a synthetic pathway was designed for its biological production. This approach utilized cellulolytic thermophilic fungi for malonic acid production, showcasing the compound's potential in sustainable manufacturing and its critical role in the pharmaceutical and cosmetic industries (Gu, Zhao, Yao, Li, & Tian, 2022).
Safety And Hazards
Future Directions
The global malonic acid market is expected to expand at a CAGR of 5.7%, surpassing US$ 97,277.2 thousand by 2033 . Malonic acid is an essential starting material in the synthesis of several medications and drug intermediates . This primes the pharmaceutical sector as the primary driver of growth in the malonic acid industry . Manufacturers may capitalize on rising demand by focusing on establishing environmentally friendly and sustainable production methods .
Relevant Papers
- “Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically” discusses a novel artificial synthetic pathway of malonic acid .
- “Maleic acid and malonic acid reduced the pathogenicity of Sclerotinia sclerotiorum by inhibiting mycelial growth, sclerotia formation and virulence factors” presents that maleic acid and malonic acid could effectively inhibit S. sclerotiorum .
- “Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics” verifies the role of malonic acid in inborn metabolism errors .
properties
IUPAC Name |
propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4, Array | |
Record name | MALONIC ACID | |
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Record name | MALONIC ACID | |
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Record name | malonic acid | |
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URL | https://en.wikipedia.org/wiki/Malonic_acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |
Record name | Malonic acid | |
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DSSTOX Substance ID |
DTXSID7021659 | |
Record name | Propanedioic acid | |
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Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | Malonic acid | |
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Record name | MALONIC ACID | |
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Boiling Point |
284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | Malonic acid | |
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Density |
1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |
Record name | MALONIC ACID | |
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Vapor Pressure |
0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |
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Product Name |
Malonic acid | |
Color/Form |
White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |
CAS RN |
141-82-2 | |
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Melting Point |
276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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